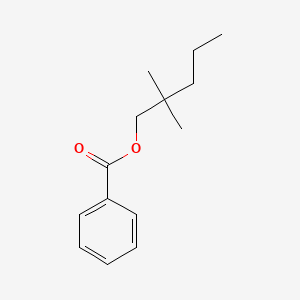

2,2-Dimethylpentyl benzoate

Description

Structure

3D Structure

Properties

CAS No. |

5458-31-1 |

|---|---|

Molecular Formula |

C14H20O2 |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

2,2-dimethylpentyl benzoate |

InChI |

InChI=1S/C14H20O2/c1-4-10-14(2,3)11-16-13(15)12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3 |

InChI Key |

AYEMZUAGRPAAAA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(C)COC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Transformations of 2,2 Dimethylpentyl Benzoate

Esterification Reactions for the Synthesis of 2,2-Dimethylpentyl Benzoate (B1203000)

Esterification represents the most direct and fundamental class of reactions for the synthesis of 2,2-dimethylpentyl benzoate. This process typically involves the reaction of a carboxylic acid (benzoic acid) with an alcohol (2,2-dimethylpentan-1-ol). The primary challenge in these reactions is managing the chemical equilibrium to favor the formation of the desired ester product.

Fischer Esterification Protocols

The Fischer-Speier esterification, first detailed in 1895 by Emil Fischer and Arthur Speier, is a cornerstone method for producing esters. wikipedia.org It involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. wikipedia.orglibretexts.org For the synthesis of this compound, this protocol entails reacting benzoic acid with 2,2-dimethylpentan-1-ol (B1361373). The reaction is reversible and must be driven toward the products to achieve a high yield. libretexts.orgtcu.edumasterorganicchemistry.com

The mechanism of Fischer esterification proceeds through several reversible steps. masterorganicchemistry.com The presence of a strong acid catalyst is crucial as it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. wikipedia.orgorganic-chemistry.org

The established mechanism unfolds as follows:

Protonation of the Carbonyl Group : The reaction is initiated by the protonation of the carbonyl oxygen of benzoic acid by an acid catalyst, such as sulfuric acid. This step activates the carbonyl group for nucleophilic attack. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org

Nucleophilic Attack : The nucleophilic oxygen atom of the alcohol (2,2-dimethylpentan-1-ol) attacks the electrophilic carbonyl carbon of the protonated benzoic acid. This results in the formation of a tetrahedral intermediate, specifically an oxonium ion. wikipedia.orgorganic-chemistry.org

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular or intermolecular proton transfer converts a hydroxyl group into a better leaving group (water). wikipedia.orgmasterorganicchemistry.com

Elimination of Water : The tetrahedral intermediate eliminates a molecule of water, forming a protonated ester. masterorganicchemistry.comorganic-chemistry.org

Deprotonation : The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product, this compound, and regenerate the acid catalyst. wikipedia.orgmasterorganicchemistry.com

Given the equilibrium nature of the Fischer esterification, specific strategies must be employed to maximize the yield and purity of the resulting ester. tcu.edumasterorganicchemistry.com According to Le Chatelier's Principle, the equilibrium can be shifted toward the products by either using an excess of one reactant or by removing one of the products as it forms. libretexts.orgtcu.edu

Key optimization parameters include:

Reactant Concentration : The reaction can be driven to completion by using a large excess of the alcohol, 2,2-dimethylpentan-1-ol, which can also serve as the solvent. wikipedia.orgmasterorganicchemistry.com

Water Removal : Continuous removal of water, a byproduct of the reaction, is a highly effective method to shift the equilibrium. This is commonly achieved through azeotropic distillation using a Dean-Stark apparatus with a non-polar solvent like toluene (B28343) or by using drying agents such as molecular sieves. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

Catalyst Selection : Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are traditional and effective catalysts. wikipedia.orgorganic-chemistry.org Lewis acids are also employed. wikipedia.org

Temperature and Time : The reaction rate is typically increased by heating the mixture to reflux temperatures, which range from 60–110 °C, for several hours. wikipedia.org

Microwave-Assisted Synthesis : Modern approaches using microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times from hours to minutes and often lead to higher product yields compared to conventional heating methods. academicpublishers.orgusm.my

Research on the synthesis of other benzoate esters demonstrates the impact of reaction conditions. For instance, in a microwave-assisted synthesis of ethyl-4-fluoro-3-nitro benzoate, temperature was a key variable for optimization.

Table 1: Effect of Temperature on Microwave-Assisted Esterification Yield

| Entry | Temperature (°C) | Irradiation Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 110 | 15 | 70 |

| 2 | 120 | 15 | 80 |

| 3 | 130 | 15 | 94 |

| 4 | 140 | 15 | 94 |

| 5 | 150 | 15 | 95 |

Data adapted from a study on the synthesis of ethyl-4-fluoro-3-nitro benzoate under microwave conditions. usm.my

Alternative Esterification Strategies for Benzoate Esters

While Fischer esterification is widely used, alternative methods exist that can offer advantages such as faster reaction rates, milder conditions, or avoidance of an equilibrium-limited process.

Acylation using benzoyl halides, most commonly benzoyl chloride, is a highly effective method for preparing benzoate esters. This reaction, often referred to as the Schotten-Baumann reaction, involves the treatment of the alcohol (2,2-dimethylpentan-1-ol) with benzoyl chloride. nih.gov Unlike Fischer esterification, this reaction is essentially irreversible, which typically results in high yields of the ester.

The reaction is generally performed in the presence of a stoichiometric amount of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct that is formed. organic-chemistry.org

Recent advancements have demonstrated remarkably fast and efficient benzoylation protocols. One such method employs N,N,N′,N′-tetramethylethylenediamine (TMEDA) to promote a very rapid acylation of various alcohols at low temperatures (-78 °C), often affording excellent yields within minutes. organic-chemistry.org This method's efficiency highlights the potential for highly optimized acylation strategies.

Table 2: Rapid Benzoylation of Various Alcohols Using Benzoyl Chloride/TMEDA

| Alcohol Substrate | Time (min) | Yield (%) |

|---|---|---|

| 1-Hexanol | 5 | 98 |

| Benzyl (B1604629) alcohol | 5 | 98 |

| Cyclohexanol | 5 | 97 |

| 2-Octanol | 20 | 96 |

| Phenol (B47542) | 5 | 95 |

Data adapted from a study on the TMEDA-promoted acylation of alcohols. organic-chemistry.org

Transesterification is another valuable strategy for synthesizing this compound. This process involves the reaction of an existing ester, such as methyl benzoate or ethyl benzoate, with 2,2-dimethylpentan-1-ol in the presence of an acid or base catalyst. organic-chemistry.org

The reaction establishes an equilibrium between the starting materials and the products. To drive the reaction toward the desired this compound, the alcohol byproduct (e.g., methanol (B129727) or ethanol) is typically removed from the reaction mixture by distillation, leveraging its lower boiling point compared to the other components.

Green Chemistry Approaches in this compound Synthesis

The pursuit of environmentally benign synthetic methods has led to the exploration of greener alternatives for the esterification process to produce this compound. These approaches aim to minimize hazardous waste, reduce energy consumption, and utilize renewable resources.

One promising green method is enzymatic esterification . Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (CALB), have shown significant efficacy in catalyzing the formation of esters. The use of enzymes offers high selectivity, often eliminating the need for protecting groups, and operates under mild reaction conditions. The synthesis of this compound via this method would involve the direct reaction of benzoic acid and 2,2-dimethylpentan-1-ol in the presence of an immobilized lipase. The reaction is typically carried out in a solvent-free system or in a green solvent, such as a bio-based solvent or supercritical carbon dioxide, further enhancing its environmental credentials.

Another green approach is the use of solid acid catalysts in place of traditional corrosive mineral acids like sulfuric acid. Zeolites, ion-exchange resins, and functionalized silicas are examples of solid acids that can effectively catalyze the esterification reaction. These catalysts are easily separable from the reaction mixture, allowing for their reuse and minimizing waste. The synthesis can often be performed under solvent-free conditions, which is economically and environmentally advantageous.

Transesterification also presents a viable green route. In this process, a more readily available ester, such as methyl benzoate, can be reacted with 2,2-dimethylpentan-1-ol in the presence of a suitable catalyst to yield this compound and methanol. This method can be particularly advantageous if the starting ester is derived from a renewable source. Both enzymatic and solid acid catalysts can be employed for transesterification reactions, aligning with the principles of green chemistry.

The Steglich esterification, a widely used method for forming esters from carboxylic acids and alcohols, has also been adapted to be more environmentally friendly by utilizing greener solvent systems like acetonitrile (B52724), which can be applied to the synthesis of sterically hindered esters.

Table 1: Comparison of Green Synthesis Methods for Hindered Benzoate Esters

| Method | Catalyst | Solvent | Advantages | Disadvantages |

| Enzymatic Esterification | Immobilized Lipase (e.g., CALB) | Solvent-free or Green Solvent | High selectivity, mild conditions, reusable catalyst | Higher catalyst cost, slower reaction rates |

| Solid Acid Catalysis | Zeolites, Ion-exchange resins | Solvent-free | Reusable catalyst, reduced corrosion and waste | May require higher temperatures |

| Transesterification | Enzymatic or Solid Acid | Solvent-free or Green Solvent | Utilizes alternative ester feedstock | Equilibrium-limited reaction |

| Greener Steglich Esterification | DCC/DMAP | Acetonitrile | Mild conditions, high yields | Use of coupling agents can generate stoichiometric byproducts |

Post-Synthetic Chemical Modifications and Derivatization

The chemical reactivity of this compound is largely dictated by the ester functional group and the steric hindrance imposed by the 2,2-dimethylpentyl moiety.

Hydrolysis Pathways of the Ester Moiety in this compound

The hydrolysis of this compound, which cleaves the ester bond to yield benzoic acid and 2,2-dimethylpentan-1-ol, can be achieved under both acidic and basic conditions. However, due to the significant steric hindrance around the carbonyl carbon and the adjacent quaternary center in the alcohol portion, the rate of hydrolysis is considerably slower compared to less hindered esters.

Under acidic conditions , the reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by proton transfer and elimination of the 2,2-dimethylpentan-1-ol.

Under basic conditions (saponification) , a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then collapses, expelling the 2,2-dimethylpentan-1-oxide anion, a strong base that is subsequently protonated by the solvent to form 2,2-dimethylpentan-1-ol. The steric hindrance of the neopentyl-type group makes this attack more difficult, often requiring more forcing conditions (e.g., higher temperatures, stronger base concentrations) for the reaction to proceed at a reasonable rate.

Reductive Transformations

The ester group in this compound can be reduced to yield primary alcohols. Due to the lower reactivity of esters compared to aldehydes and ketones, strong reducing agents are required.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction of this compound with LiAlH₄ would proceed via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon. This is followed by the elimination of the 2,2-dimethylpentoxide leaving group to form an intermediate aldehyde. This aldehyde is then immediately reduced by another equivalent of LiAlH₄ to yield benzyl alcohol. The other product of the reaction, after an aqueous workup, is 2,2-dimethylpentan-1-ol. Due to the high reactivity of LiAlH₄, the reaction must be carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran.

Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not effective for the reduction of esters under standard conditions.

Substitution Reactions

Substitution reactions involving this compound can occur at the acyl carbon or at the alkyl portion, though the latter is significantly hindered.

Nucleophilic Acyl Substitution: The ester can undergo nucleophilic acyl substitution where the benzoate group is displaced by another nucleophile. For example, reaction with an amine could yield the corresponding N-substituted benzamide. However, due to the steric hindrance of the 2,2-dimethylpentyl group, these reactions would be slower than with less hindered esters.

Substitution at the Alkyl Group: Nucleophilic substitution at the carbon bearing the benzoate group (a neopentyl-type carbon) is notoriously slow for both Sₙ1 and Sₙ2 mechanisms. An Sₙ2 reaction is sterically hindered by the bulky tertiary butyl group adjacent to the reaction center. An Sₙ1 reaction would require the formation of a highly unstable primary carbocation. While rearrangement to a more stable tertiary carbocation is possible, the initial step is energetically unfavorable. Therefore, direct substitution of the benzoate group by a nucleophile at the alkyl carbon is not a synthetically viable pathway under normal conditions.

Formation of Structurally Related Benzoate Derivatives

This compound can serve as a precursor for the formation of other benzoate derivatives, primarily through transesterification reactions. By reacting this compound with a different alcohol in the presence of an acid or base catalyst, the 2,2-dimethylpentyl group can be exchanged for the new alcohol's alkyl group. The equilibrium of this reaction can be shifted towards the desired product by using a large excess of the new alcohol or by removing one of the products (e.g., 2,2-dimethylpentan-1-ol) as it is formed.

Furthermore, modifications to the benzene (B151609) ring of the benzoate moiety can be achieved, although the ester group can influence the reactivity and regioselectivity of such reactions. For instance, electrophilic aromatic substitution reactions on the benzene ring could introduce various functional groups, leading to a diverse range of substituted benzoate esters.

Table 2: Summary of Chemical Transformations of this compound

| Transformation | Reagents/Conditions | Products | Notes |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | Benzoic acid, 2,2-Dimethylpentan-1-ol | Slower than less hindered esters |

| Base-Catalyzed Hydrolysis | NaOH or KOH, heat | Benzoate salt, 2,2-Dimethylpentan-1-ol | Requires forcing conditions due to steric hindrance |

| Reduction | 1. LiAlH₄, Et₂O or THF; 2. H₃O⁺ | Benzyl alcohol, 2,2-Dimethylpentan-1-ol | Strong reducing agent required |

| Transesterification | R'OH, acid or base catalyst | New benzoate ester (R'-benzoate), 2,2-Dimethylpentan-1-ol | Equilibrium-driven process |

Advanced Spectroscopic Characterization and Analytical Methodologies for 2,2 Dimethylpentyl Benzoate

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for the structural elucidation of 2,2-dimethylpentyl benzoate (B1203000) by probing the vibrational modes of its constituent chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in 2,2-dimethylpentyl benzoate. The absorption of infrared radiation at specific frequencies corresponds to the vibrational transitions of characteristic bonds within the molecule. For benzoate esters, key diagnostic peaks are associated with the carbonyl group (C=O) and the carbon-oxygen (C-O) single bonds of the ester linkage, as well as vibrations of the aromatic ring and the alkyl chain.

The FT-IR spectrum of a typical alkyl benzoate, such as a mixture of C12-15 alkyl benzoates, shows characteristic absorption maxima that can be extrapolated to this compound. capes.gov.br The most prominent feature is the strong, sharp absorption band corresponding to the C=O stretching vibration, which for aromatic esters generally appears in the region of 1715-1730 cm⁻¹. capes.gov.br The C-O stretching vibrations of the ester group typically give rise to two or more bands in the 1000-1300 cm⁻¹ region. Additionally, the spectrum will exhibit bands corresponding to the C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic 2,2-dimethylpentyl group (around 2850-2960 cm⁻¹). Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range, and out-of-plane C-H bending of the benzene (B151609) ring can be observed at lower wavenumbers.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 (broad) | Strong | C-H stretching (aliphatic) |

| ~2800 (broad) | Medium | C-H stretching (aliphatic) |

| ~1730 (sharp) | Strong | C=O stretching (ester) |

| ~1270 (sharp) | Strong | Asymmetric C-O-C stretching |

| ~1115 (sharp) | Medium | Symmetric C-O-C stretching |

| ~710 (sharp) | Strong | C-H out-of-plane bending (aromatic) |

Data extrapolated from analogous compounds.

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrational modes based on changes in polarizability. For aromatic esters like this compound, Raman spectra are particularly useful for characterizing the vibrations of the benzene ring and the carbon skeleton. A study on a series of benzoate esters identified characteristic Raman shifts for the -CO-O- group at approximately 1720 cm⁻¹, 1270 cm⁻¹, and 670 cm⁻¹. capes.gov.br The intensity of the C-H vibrations of the alkyl chain, typically found between 2860 and 2980 cm⁻¹, can provide information about the structure of the alkyl group. capes.gov.br

Table 2: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Assignment |

| ~3070 | Aromatic C-H stretching |

| ~2960 | Aliphatic C-H stretching |

| ~1720 | C=O stretching |

| ~1605 | Aromatic C=C stretching |

| ~1270 | Asymmetric C-O-C stretching |

| ~1001 | Benzene ring breathing mode |

| ~810-860 | C-C stretching (alkyl chain) |

| ~670 | -CO-O- deformation |

Data extrapolated from analogous compounds. capes.gov.br

Mass Spectrometry for Molecular Identification and Quantification

Mass spectrometry (MS) is a cornerstone for the definitive identification and quantification of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, MS provides information about the molecular weight and the structure of the compound through its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of volatile and semi-volatile organic compounds. In this method, the sample is first separated by gas chromatography based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection.

For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, the most valuable information for structural elucidation comes from the fragmentation pattern. Based on the fragmentation of similar benzoate esters, such as isopropyl benzoate, several key fragmentation pathways can be predicted. youtube.com Alpha cleavage at the ester group is a common fragmentation pathway for esters. Another significant fragmentation would be the loss of the 2,2-dimethylpentyl group as a radical, leading to the formation of a stable benzoyl cation (m/z 105). The fragmentation of the alkyl chain itself would also produce a series of characteristic ions.

Table 3: Predicted GC-MS Fragmentation Data for this compound

| m/z | Predicted Fragment Ion |

| 220 | [C₁₄H₂₀O₂]⁺ (Molecular Ion) |

| 122 | [C₇H₆O₂]⁺ (Benzoic acid ion) |

| 105 | [C₇H₅O]⁺ (Benzoyl cation - base peak) |

| 99 | [C₇H₁₅]⁺ (2,2-dimethylpentyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 71 | [C₅H₁₁]⁺ (tert-Pentyl cation) |

| 57 | [C₄H₉]⁺ (tert-Butyl cation) |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Data extrapolated from fragmentation patterns of analogous esters. youtube.com

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-HRMS)

LC-MS is a powerful technique for the analysis of a wide range of compounds, including those that are not volatile enough for GC-MS. While specific LC-MS methods for this compound are not extensively documented, methods developed for other benzoate derivatives can be adapted. researchgate.netnih.gov Reversed-phase liquid chromatography would likely be employed, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Detection by mass spectrometry, often using electrospray ionization (ESI), would provide high sensitivity. Tandem mass spectrometry (LC-MS/MS) can be used for even greater selectivity and for structural confirmation. In LC-MS/MS, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented, and the resulting product ions are detected. This provides a highly specific "fingerprint" for the compound. High-resolution mass spectrometry (LC-HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition and further confirming the identity of the compound.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) Coupled with Mass Spectrometry

For the analysis of this compound in highly complex matrices, such as environmental samples or fragrance mixtures, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional GC. jeolusa.comnih.gov In GCxGC, two columns with different stationary phases are coupled in series. This results in a two-dimensional chromatogram with greatly increased peak capacity, allowing for the separation of co-eluting compounds that would overlap in a one-dimensional separation.

When coupled with a fast-scanning mass spectrometer, such as a time-of-flight (TOF) mass spectrometer, GCxGC-MS provides a wealth of information. The structured nature of the GCxGC chromatogram, where chemically similar compounds elute in distinct patterns, can aid in the identification of unknown components. This technique would be particularly advantageous for distinguishing this compound from its isomers and other structurally related compounds in complex samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular structure, connectivity, and conformation of the compound.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the different proton environments in both the benzoate and the 2,2-dimethylpentyl portions of the molecule.

The aromatic protons of the benzoate group typically appear as a complex multiplet in the downfield region of the spectrum, usually between 7.4 and 8.1 ppm. Specifically, the protons ortho to the carbonyl group are the most deshielded and appear at the lowest field, while the meta and para protons resonate at slightly higher fields.

The protons of the 2,2-dimethylpentyl group are observed in the upfield region. The methylene (B1212753) protons adjacent to the ester oxygen (-OCH₂-) are deshielded by the electronegative oxygen atom and typically resonate around 4.2 ppm. The two methyl groups attached to the quaternary carbon at the 2-position are chemically equivalent and appear as a sharp singlet further upfield. The remaining methylene and methyl protons of the pentyl chain produce signals at even higher fields, with their chemical shifts and splitting patterns determined by their proximity to other protons.

A detailed analysis of a related compound, 2-methylpentyl benzoate, shows characteristic shifts that can be used for comparison. chemicalbook.com For example, the aromatic protons are observed between 7.4 and 8.1 ppm, and the methylene protons adjacent to the ester oxygen show distinct signals due to their diastereotopic nature. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (ortho) | 7.9 - 8.1 |

| Aromatic (meta, para) | 7.4 - 7.6 |

| -OCH₂- | ~ 4.2 |

| -C(CH₃)₂- | ~ 1.0 |

| -CH₂- (pentyl chain) | 1.2 - 1.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom gives a distinct signal.

The carbonyl carbon of the ester group is highly deshielded and appears at a very low field, typically around 166-167 ppm. The aromatic carbons of the benzoate ring resonate in the range of 128-133 ppm. The ipso-carbon (the carbon attached to the carbonyl group) is usually found around 130 ppm.

For the 2,2-dimethylpentyl group, the carbon of the methylene group attached to the ester oxygen (-OCH₂-) is found around 65-70 ppm. The quaternary carbon at the 2-position appears in the aliphatic region, as do the carbons of the two equivalent methyl groups and the remaining carbons of the pentyl chain. The chemical shifts of these aliphatic carbons provide clear evidence for the connectivity within this part of the molecule. docbrown.infochemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | 166 - 167 |

| Aromatic (C-ipso) | ~ 130 |

| Aromatic (C-ortho, meta, para) | 128 - 133 |

| -OCH₂- | 65 - 70 |

| -C(CH₃)₂- | ~ 35 |

| -C(CH₃)₂- | ~ 25 |

| -CH₂- (pentyl chain) | 20 - 40 |

Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and to determine the detailed conformational arrangement of this compound, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to trace the connectivity of the protons within the pentyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connections between the benzoate and the 2,2-dimethylpentyl moieties, for instance, by observing a correlation between the -OCH₂- protons and the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other in the 3D structure, providing valuable information about the conformational preferences of the molecule.

The application of these techniques provides a comprehensive picture of the molecular structure and conformation of this compound.

Chromatographic Separation Techniquesnih.govnih.govnjlabs.com

Chromatographic methods are essential for the purification and analysis of this compound, allowing for its separation from reaction mixtures and its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)njlabs.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. njlabs.com For a relatively non-polar compound like this compound, reversed-phase HPLC is the method of choice.

A typical HPLC method would involve a C18 stationary phase, which is a non-polar silica-based packing material. The mobile phase would be a mixture of a polar solvent, such as water, and a less polar organic solvent, like acetonitrile or methanol. By running a gradient, where the proportion of the organic solvent is increased over time, compounds are eluted based on their polarity, with less polar compounds like this compound eluting later. usda.govresearchgate.netwjpmr.com

Detection is commonly achieved using a UV detector, as the benzoate group has a strong UV absorbance. njlabs.com The retention time of the compound under specific conditions is a characteristic identifier, and the peak area is proportional to its concentration.

Table 3: Typical HPLC Parameters for the Analysis of Benzoate Esters

| Parameter | Condition |

|---|---|

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient usda.govresearchgate.netwjpmr.com |

| Detection | UV Absorbance (e.g., at 230 or 254 nm) njlabs.com |

| Flow Rate | ~ 1 mL/min |

| Temperature | Ambient or controlled (e.g., 25-40 °C) usda.govresearchgate.net |

High-Performance Thin-Layer Chromatography (HPTLC)nih.govnjlabs.com

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers a high sample throughput and is well-suited for the qualitative and semi-quantitative analysis of compounds like this compound. nih.govnjlabs.com

In HPTLC, a glass plate coated with a thin layer of silica (B1680970) gel (normal phase) or a modified silica (reversed phase) is used as the stationary phase. The sample is applied as a small spot or band, and the plate is developed in a chamber containing a suitable mobile phase. For a non-polar compound on a normal-phase plate, a non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, would be used.

After development, the separated components are visualized, often under UV light, where the benzoate moiety will allow the spot corresponding to this compound to be seen. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system. HPTLC can be used to quickly assess the purity of a sample and to monitor the progress of a chemical reaction.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that utilizes a supercritical fluid as the mobile phase, offering a hybrid approach between gas and liquid chromatography. nih.gov The most common mobile phase is supercritical carbon dioxide (scCO₂), which is favored for its low critical temperature (31.1 °C) and pressure (73.8 bar), non-toxicity, and compatibility with a wide range of detectors. Due to its low viscosity and high diffusivity, scCO₂ allows for rapid and efficient separations. nih.gov

For the analysis of this compound, SFC presents a compelling alternative to traditional normal-phase or reversed-phase HPLC. The polarity of the scCO₂ mobile phase, which is comparable to hexane, can be easily adjusted by adding a polar organic solvent, known as a modifier (e.g., methanol, ethanol, or acetonitrile). nih.govresearchgate.net This flexibility is crucial for optimizing the separation of moderately polar compounds like benzoate esters.

The analysis would typically be performed in a normal-phase mode, utilizing a polar stationary phase. nih.gov Columns packed with bare silica gel, or silica bonded with cyanopropyl (CN), aminopropyl (NH₂), or diol (Diol) functional groups, are common choices for this type of analysis. nih.gov These stationary phases provide the necessary retention and selectivity for aromatic esters. The selection of the column and the gradient of the modifier are critical parameters that must be optimized to achieve high-resolution separation. nih.gov Given the ester functionality and the non-polar alkyl chain of this compound, SFC can provide excellent peak shapes and rapid analysis times, often under 15 minutes. nih.gov

| Parameter | Typical Value/Condition |

|---|---|

| Column | Polar Stationary Phase (e.g., Silica, Diol, CN-bonded silica) |

| Mobile Phase | Supercritical CO₂ with a polar modifier (e.g., Methanol) |

| Modifier Gradient | 5% to 40% Methanol over 10-15 minutes |

| Flow Rate | 2-4 mL/min |

| Back Pressure | 100-150 bar |

| Column Temperature | 40 °C |

| Detection | UV Detector, Mass Spectrometer (MS) |

Other Advanced Analytical Probes

Beyond chromatography, other advanced analytical probes, including spectroscopic and electrochemical methods, are essential for a comprehensive characterization of this compound.

UV-Visible absorption spectroscopy is a fundamental technique for characterizing compounds containing chromophores. In this compound, the benzoyl group (C₆H₅CO-) acts as the primary chromophore. The UV spectrum of benzoate esters is typically characterized by strong absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the benzene ring and the carbonyl group. nih.gov

Studies on similar compounds, such as C12-15 alkyl benzoate and various p-hydroxybenzoate esters, confirm that the absorption maxima (λmax) are found in the UV range. researchgate.netjascoinc.com For instance, the analysis of p-hydroxybenzoate esters using a UV detector is commonly set around 270 nm. jascoinc.com The electronic absorption spectra of 4-pentylphenyl 4-n-benzoate derivatives show complex transitions that are influenced by the solvent environment. nih.gov The primary absorbance is attributed to a π → π* electronic transition. nih.gov The absorption spectrum of this compound is expected to exhibit similar characteristics, with absorption bands likely occurring between 200 and 300 nm. The exact position and intensity of these bands can be influenced by the solvent used for the analysis.

| Compound/Class | Typical λmax (nm) | Solvent/Conditions | Reference |

|---|---|---|---|

| p-Hydroxybenzoate Esters | ~270 | Acetonitrile/Citrate Buffer | jascoinc.com |

| Sodium Benzoate | 254 | Acetate Buffer/Acetonitrile | researchgate.netmyfoodresearch.com |

| Sinapate Esters in C12-15 Alkyl Benzoate | ~335 | C12-15 Alkyl Benzoate | researchgate.net |

| 4-Pentylphenyl 4-n-benzoate derivatives | Not specified | Various polar and non-polar solvents | nih.gov |

Electrochemical methods offer high sensitivity and can provide valuable information about the redox properties of a molecule. Square Wave Voltammetry (SWV) is an advanced potentiostatic pulse technique known for its speed, high sensitivity, and effective suppression of background (charging) current. pineresearch.combenthamopen.com These features make SWV a powerful tool for quantitative analysis, with detection limits that can reach nanomolar concentrations. benthamopen.com

While direct electrochemical studies on this compound are not prevalent, the electroactivity of the aromatic ester functional group makes it a candidate for SWV analysis. The electrochemical process would likely involve the oxidation or reduction of the benzene ring or the ester moiety. The analysis can be performed in various organic solvents, such as acetonitrile, which is commonly used in electrochemistry due to its wide potential window. abechem.com An appropriate supporting electrolyte, like tetrabutylammonium (B224687) perchlorate (B79767) (TBAP), is required to ensure the conductivity of the solution. mdpi.commdpi.com

An SWV experiment involves applying a potential waveform composed of a staircase ramp superimposed with a square wave. pineresearch.com The current is sampled at the end of both the forward and reverse pulses, and the difference between these currents is plotted against the base potential. pineresearch.com This differential measurement enhances the signal from the faradaic process of the analyte while minimizing non-faradaic contributions. nih.gov The resulting voltammogram shows a peak whose potential is characteristic of the analyte and whose height is proportional to its concentration, enabling quantitative determination. benthamopen.com

| Parameter | Typical Value/Setting |

|---|---|

| Working Electrode | Glassy Carbon Electrode (GCE), Platinum (Pt) Electrode |

| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) |

| Solvent | Acetonitrile (ACN), Dimethylformamide (DMF) |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium Perchlorate (TBAP) |

| SW Frequency | 10 - 100 Hz |

| SW Amplitude | 25 - 50 mV |

| Step Potential | 2 - 10 mV |

Computational Chemistry and Theoretical Investigations of 2,2 Dimethylpentyl Benzoate

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its geometry, stability, and chemical properties. For 2,2-dimethylpentyl benzoate (B1203000), these calculations would reveal insights into the interplay between the bulky 2,2-dimethylpentyl (neoheptyl) group and the aromatic benzoate moiety.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method for investigating the electronic structure of molecules. nih.gov It is particularly effective for optimizing molecular geometry and predicting a range of electronic properties with a good balance of accuracy and computational cost. mdpi.com

For 2,2-dimethylpentyl benzoate, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G, would be employed to determine the most stable three-dimensional arrangement of its atoms. researchgate.netresearchgate.net This optimization process minimizes the energy of the molecule to predict key geometrical parameters.

Key Geometric and Electronic Properties Investigated by DFT:

Bond Lengths: The distances between bonded atoms (e.g., C=O, C-O, C-C).

Bond Angles: The angles formed by three connected atoms.

Dihedral Angles: The rotational angles between planes of atoms, which define the molecule's conformation.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's stability and the energy required for electronic excitation. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of interaction. nih.gov

Below is a table representing the types of data that would be generated from a DFT analysis of this compound.

| Property | Predicted Value (Hypothetical) | Significance |

| Geometric Parameters | ||

| C=O Bond Length | ~1.21 Å | Characteristic of the ester carbonyl group. |

| C-O (Ester) Bond Length | ~1.36 Å | Length of the single bond between the carbonyl carbon and the oxygen atom. |

| O-C (Alkyl) Bond Length | ~1.45 Å | Length of the single bond between the ester oxygen and the alkyl chain. |

| Benzene (B151609) Ring C-C | ~1.39 Å | Average bond length within the aromatic ring. |

| Electronic Properties | ||

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Dipole Moment | ~1.9 D | Quantifies the net molecular polarity. |

Note: The values in this table are illustrative examples based on typical results for similar benzoate esters and are not from a specific study on this compound.

Ab Initio Quantum Chemical Methods

The term ab initio, meaning "from first principles," refers to a class of quantum chemistry methods that solve the electronic Schrödinger equation without using empirical parameters. wikipedia.orgnih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can offer higher accuracy, especially for calculating energies. wikipedia.orgnih.govlibretexts.org

For this compound, these methods would be applied to:

Benchmark DFT Results: High-level ab initio calculations (e.g., CCSD(T)) can provide a "gold standard" energy value against which the results from more cost-effective DFT methods are compared.

Investigate Electron Correlation: Post-Hartree-Fock methods like MP2 and Coupled Cluster explicitly account for electron correlation—the way electrons influence each other's motion—which is crucial for accurate energy and property predictions.

Study Weak Interactions: These methods are well-suited for accurately modeling non-covalent interactions, which could be relevant for analyzing potential intermolecular interactions of this compound.

While foundational, a full ab initio study on a molecule of this size for routine analysis is often computationally prohibitive. libretexts.org

Semi-Empirical Molecular Orbital Theory

Semi-empirical methods are based on the same foundational Hartree-Fock theory as ab initio methods but introduce approximations and use parameters derived from experimental data to drastically simplify the calculations. uomustansiriyah.edu.iqbohrium.com Methods like AM1, PM3, and the Extended Hückel method fall into this category. libretexts.orguni-muenchen.de

Key characteristics and applications include:

Computational Speed: They are significantly faster than DFT or ab initio methods, making them suitable for preliminary analysis or for calculations on very large molecular systems. tau.ac.il

Qualitative Insights: These methods can provide good qualitative predictions of molecular geometry and electronic properties, though they are generally less accurate quantitatively. uomustansiriyah.edu.iq

Broad Screening: Due to their speed, they can be used to screen large numbers of conformers or related molecules before committing to more computationally expensive analyses.

For this compound, a semi-empirical approach could quickly generate an initial optimized geometry and electronic data, which could then be refined using a higher level of theory like DFT.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the 2,2-dimethylpentyl group and the ester linkage means that this compound can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify these different conformers and determine their relative stabilities.

This is achieved by constructing a Potential Energy Surface (PES), a multidimensional map that shows how the molecule's potential energy changes with its geometry. libretexts.org For a molecule like this compound, a simplified 1D or 2D PES is often created by systematically rotating specific bonds (i.e., varying the dihedral angles) and calculating the energy at each step.

Key rotations for analysis would include:

Rotation around the benzoate C-O bond , which would alter the orientation of the alkyl group relative to the plane of the benzoate ring.

Rotation around the O-CH₂ bond of the pentyl group.

The PES reveals energy minima, which correspond to stable conformers, and saddle points, which represent the transition states and energy barriers between these conformers. libretexts.org This analysis helps to understand the molecule's preferred shape and its dynamic behavior at different temperatures.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for investigating the step-by-step process of a chemical reaction, known as the reaction mechanism. A primary reaction of interest for esters is hydrolysis—the cleavage of the ester bond by water.

For this compound, a computational study of its hydrolysis would involve:

Modeling Reactants and Products: The geometries and energies of the starting materials (this compound and water) and the final products (benzoic acid and 2,2-dimethylpentan-1-ol) are calculated.

Locating the Transition State (TS): Using methods like DFT, chemists search for the high-energy transition state structure that connects reactants to products. For ester hydrolysis, this typically involves a tetrahedral intermediate formed by the nucleophilic attack of water (or a hydroxide (B78521) ion) on the carbonyl carbon. nih.govmasterorganicchemistry.com

Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation energy (Ea), a key factor determining the reaction rate.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation is performed to trace the reaction path downhill from the transition state, confirming that it correctly connects the reactants and products. nih.gov This validates the proposed mechanism.

Such studies can distinguish between different possible mechanisms, such as acid-catalyzed, base-catalyzed (saponification), or neutral hydrolysis, by comparing the activation energies of each pathway. nih.govucoz.com

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various types of spectra, which is invaluable for interpreting experimental data and confirming molecular structures. mdpi.comresearchgate.net

Vibrational Spectroscopy (IR and Raman): DFT frequency calculations can predict the vibrational modes of this compound. The resulting calculated spectrum shows the frequencies and intensities of vibrational modes, such as the characteristic C=O stretch of the ester group (typically around 1720 cm⁻¹), C-O stretches, and vibrations associated with the aromatic ring and alkyl chain. Comparing these predicted spectra with experimental FT-IR and Raman data helps in assigning the observed absorption bands to specific molecular motions. tcsedsystem.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding of each nucleus can be calculated to predict ¹H and ¹³C NMR chemical shifts. tcsedsystem.edu Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are commonly used. These predictions are highly sensitive to the molecular geometry and electronic environment, making them an excellent tool for structural verification when compared against experimental NMR data.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to various excited states. researchgate.nettcsedsystem.edu This allows for the prediction of the UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption (λ_max) which typically arise from π → π* transitions within the benzoate aromatic system.

The table below illustrates the type of data that would be generated and compared.

| Spectroscopic Technique | Predicted Data (Hypothetical) | Experimental Correlation |

| FT-IR | C=O stretch: 1725 cm⁻¹; C-O stretch: 1270 cm⁻¹ & 1115 cm⁻¹ | Assigns peaks in the experimental spectrum to specific bond vibrations. |

| ¹H NMR | Aromatic protons: δ 7.4-8.1; -OCH₂- protons: δ 4.2 | Confirms the electronic environment and connectivity of hydrogen atoms. |

| ¹³C NMR | C=O carbon: δ 166; Aromatic carbons: δ 128-133 | Verifies the carbon skeleton and functional groups. |

| UV-Vis | λ_max ≈ 230 nm, 274 nm | Correlates with electronic transitions (e.g., π→π*) of the aromatic system. researchgate.net |

Note: The values in this table are illustrative and based on general knowledge of benzoate esters.

Vibrational Frequency Calculations

Vibrational frequency calculations are a cornerstone of computational chemistry, offering a theoretical spectrum that can be compared with experimental data from methods like Fourier-transform infrared (FTIR) and Raman spectroscopy. These calculations predict the frequencies at which a molecule's bonds will vibrate, corresponding to different stretching, bending, and torsional motions. For benzoate esters, these calculations are often performed using density functional theory (DFT) methods, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). researchgate.net

The calculated vibrational frequencies for a molecule like this compound would highlight key functional groups. For instance, the strong stretching vibration of the carbonyl group (C=O) in benzoate esters is typically observed in the region of 1700-1750 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the dimethylpentyl group would be found at slightly lower wavenumbers. researchgate.netarxiv.org Discrepancies between calculated and experimental frequencies can often be attributed to factors such as intermolecular interactions in the condensed phase, which are not always fully accounted for in gas-phase calculations. researchgate.net

Below is a representative table of calculated vibrational frequencies for a similar benzoate ester, illustrating the type of data obtained from these computational studies.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3064 |

| Aliphatic C-H Stretch | 2978 |

| Carbonyl (C=O) Stretch | 1728 |

| C-O Stretch | 1275 |

| Phenyl Ring C=C Stretch | 1602 |

This table is illustrative and based on typical values for benzoate esters calculated using DFT methods.

Chemical Shift Predictions

Nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound, providing valuable information for interpreting experimental spectra. These predictions are typically made using DFT calculations, where the magnetic shielding tensors of the nuclei are calculated and then converted to chemical shifts relative to a standard, such as tetramethylsilane (B1202638) (TMS). drugbank.com

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons of the benzoate group, typically in the range of 7.4-8.1 ppm. chemicalbook.comchemicalbook.com The protons of the methylene (B1212753) group adjacent to the ester oxygen would likely appear around 4.3 ppm, while the signals for the methyl and other aliphatic protons of the pentyl chain would be found further upfield. Similarly, ¹³C NMR chemical shift predictions would identify the carbonyl carbon at a characteristic downfield position, typically around 166 ppm, with the aromatic and aliphatic carbons appearing at their expected chemical shifts.

An example of predicted ¹H NMR chemical shifts for a benzoate ester is provided in the table below.

| Proton Environment | Predicted Chemical Shift (ppm) |

| Aromatic (ortho) | 8.05 |

| Aromatic (meta) | 7.40 |

| Aromatic (para) | 7.53 |

| -O-CH₂- | 4.42 |

| -C(CH₃)₂- | 1.02 |

| -CH₂-CH₂-CH₃ | 1.35 |

| -CH₂-CH₃ | 0.90 |

This table is illustrative and based on typical predicted values for benzoate esters. chemicalbook.com

Intermolecular Interactions and Molecular Electrostatic Potential

The study of intermolecular interactions is crucial for understanding the physical properties and biological activity of a molecule. For this compound, these interactions would primarily involve van der Waals forces and potential dipole-dipole interactions due to the polar ester group. researchgate.net The bulky 2,2-dimethylpentyl group would likely influence how the molecule packs in the solid state and its interactions with solvents.

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution within a molecule and is a useful tool for predicting its reactive sites. nih.gov The MEP map of this compound would show regions of negative potential (typically colored red) around the electronegative oxygen atoms of the carbonyl group, indicating sites that are susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, regions of positive potential (typically colored blue) would be located around the hydrogen atoms, particularly those on the aromatic ring. nih.gov This information is valuable for understanding how the molecule might interact with other molecules, such as receptors or enzymes. nih.govrsc.org

Advanced Computational Approaches

More sophisticated computational methods can be employed to study the dynamic behavior and reactivity of this compound in complex environments.

Monte Carlo Simulations

Monte Carlo (MC) simulations are another class of computational methods that use random sampling to study complex systems. In the context of this compound, MC simulations could be used to explore its conformational space or to model its behavior in a mixture. rsc.org For instance, MC simulations could predict the adsorption energy of this compound on a surface, which could be relevant for applications in materials science. rsc.org

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid QM/MM methods offer a way to study a specific part of a large system with high accuracy while treating the rest of the system with a more computationally efficient method. uiuc.edunih.gov If this compound were to be studied in the active site of an enzyme, a QM/MM approach would be ideal. nih.govrsc.org The benzoate ester and the key amino acid residues in the active site would be treated with a quantum mechanical method to accurately model electronic effects and chemical reactions, while the rest of the protein and the surrounding solvent would be treated with a classical molecular mechanics force field. rsc.org This approach allows for the study of enzymatic reactions involving the hydrolysis of the ester bond, for example.

Reaction Mechanisms and Kinetics of 2,2 Dimethylpentyl Benzoate Transformations

Detailed Mechanistic Pathways of Ester Hydrolysis

The hydrolysis of 2,2-dimethylpentyl benzoate (B1203000), the cleavage of the ester back to its constituent carboxylic acid and alcohol, can proceed through several mechanistic pathways, primarily dependent on the pH of the solution (acidic or basic conditions). The most common mechanisms are categorized by Ingold's classification system. ucoz.com

Acid-Catalyzed Hydrolysis:

Under acidic conditions, two primary mechanisms are possible: the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) and the AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) pathway. ucoz.com

AAC2 Mechanism: This is a common pathway for the hydrolysis of esters with primary or secondary alcohols. The mechanism involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule on the carbonyl carbon to form a tetrahedral intermediate. libretexts.org Subsequent proton transfer and elimination of the alcohol yield the carboxylic acid. libretexts.org However, for esters with bulky alkyl groups like 2,2-dimethylpentyl benzoate, this pathway is sterically hindered.

AAL1 Mechanism: This pathway is characteristic of esters with alcohols that can form stable carbocations, such as tertiary alcohols. ucoz.comchemistrysteps.com The 2,2-dimethylpentyl group is a tertiary alkyl group. The mechanism begins with the protonation of the ester's ether oxygen, followed by the unimolecular cleavage of the alkyl-oxygen bond to form benzoic acid and a stable tertiary carbocation (the 2,2-dimethylpentyl cation). The carbocation is then rapidly captured by water to form 2,2-dimethylpentan-1-ol (B1361373). Given the structure of this compound, the AAL1 mechanism is the more probable pathway under acidic conditions. ucoz.com

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as hydroxide (B78521) ions, the hydrolysis of this compound is expected to proceed via the BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. ucoz.comnih.gov

Unimolecular and Bimolecular Elementary Reaction Steps

Elementary reactions are the individual steps that make up a reaction mechanism. expii.com They are classified by their molecularity, which is the number of reactant molecules involved in that single step. wordpress.comlibretexts.org

Unimolecular Steps: A unimolecular reaction involves a single molecule rearranging or breaking apart. expii.comwordpress.com In the context of this compound hydrolysis, the key unimolecular step is the cleavage of the protonated ester to form the tertiary carbocation in the AAL1 mechanism. utexas.edu This step's rate is dependent only on the concentration of the protonated ester. fiveable.me

Bimolecular Steps: A bimolecular reaction involves the collision of two molecules. wordpress.comlibretexts.org The BAC2 mechanism for the hydrolysis of this compound is characterized by a bimolecular elementary step: the initial attack of the hydroxide ion on the ester's carbonyl carbon. utexas.edu The rate of this step is dependent on the concentrations of both the ester and the hydroxide ion, making it a second-order reaction. fiveable.me Similarly, the initial protonation step in acid-catalyzed hydrolysis is a bimolecular reaction between the ester and a hydronium ion.

The table below summarizes the molecularity of the key elementary steps in the hydrolysis of this compound.

| Hydrolysis Mechanism | Key Elementary Step | Molecularity | Reactants Involved |

| AAL1 (Acid-Catalyzed) | Cleavage of the protonated ester | Unimolecular | Protonated this compound |

| BAC2 (Base-Catalyzed) | Nucleophilic attack by hydroxide | Bimolecular | This compound and Hydroxide ion |

Identification and Characterization of Reaction Intermediates

Reaction intermediates are transient species that are formed in one elementary step and consumed in a subsequent step. expii.com The nature of these intermediates provides strong evidence for the proposed reaction mechanisms.

For the hydrolysis of this compound, the key intermediates are:

Tetrahedral Intermediate (in BAC2 and AAC2 mechanisms): In the base-catalyzed (BAC2) pathway, the nucleophilic attack of the hydroxide ion on the carbonyl carbon leads to a negatively charged tetrahedral intermediate. nih.govsemanticscholar.org In the acid-catalyzed (AAC2) pathway, the attack of water on the protonated carbonyl group results in a neutral tetrahedral intermediate. libretexts.org These intermediates are characterized by an sp3-hybridized carbonyl carbon.

Tertiary Carbocation (in AAL1 mechanism): The AAL1 mechanism is distinguished by the formation of a 2,2-dimethylpentyl carbocation. This tertiary carbocation is relatively stable, which favors this pathway for esters of tertiary alcohols. chemistrysteps.com Its formation is the rate-determining step of this mechanism.

The following table outlines the key reaction intermediates for the different hydrolysis pathways of this compound.

| Hydrolysis Mechanism | Key Reaction Intermediate | Description |

| AAL1 (Acid-Catalyzed) | 2,2-Dimethylpentyl carbocation | A planar, sp2-hybridized carbon with a positive charge. |

| BAC2 (Base-Catalyzed) | Tetrahedral Intermediate | An sp3-hybridized carbon with a negative charge on the oxygen. |

| AAC2 (Acid-Catalyzed) | Tetrahedral Intermediate | An sp3-hybridized carbon with hydroxyl and alkoxy groups. |

Kinetics of Ester Bond Formation and Cleavage

The kinetics of the formation (esterification) and cleavage (hydrolysis) of the ester bond in this compound are influenced by several factors, including the reaction conditions and the steric properties of the reactants.

Kinetics of Hydrolysis: The rate of base-catalyzed (BAC2) hydrolysis is generally second-order, being first-order in both the ester and the hydroxide ion. researchgate.net However, the bulky 2,2-dimethylpentyl group can sterically hinder the approach of the nucleophile, potentially leading to a slower reaction rate compared to less hindered esters. nih.gov The rate of acid-catalyzed (AAL1) hydrolysis is typically first-order, depending only on the concentration of the ester, as the formation of the carbocation is the slow, rate-determining step. ucoz.com

Kinetics of Esterification: The formation of this compound, typically through Fischer esterification of benzoic acid and 2,2-dimethylpentan-1-ol under acidic conditions, is a reversible process. dnu.dp.ua The kinetics are often studied under pseudo-first-order conditions. researchgate.net The activation energy for the esterification of benzoic acid with alcohols has been studied, providing insight into the energy requirements of the reaction. dnu.dp.ua

The table below presents a qualitative comparison of the expected kinetic parameters for the hydrolysis of this compound.

| Kinetic Parameter | AAL1 Hydrolysis | BAC2 Hydrolysis |

| Rate Law | Rate = k[Ester] | Rate = k[Ester][OH-] |

| Rate-Determining Step | Formation of tertiary carbocation | Nucleophilic attack of OH- |

| Effect of Steric Hindrance | Less significant for bond cleavage | Significant, can slow the reaction |

| Relative Rate | Favored for tertiary esters | Generally efficient but sterically sensitive |

Catalysis in Esterification and Hydrolysis Processes

Catalysis is essential for achieving practical rates of both the formation and cleavage of this compound.

Acid Catalysis: In both esterification and hydrolysis, acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) function by protonating the carbonyl oxygen of the benzoic acid or the ester. libretexts.orgdnu.dp.ua This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (in esterification) or water (in AAC2 hydrolysis). semanticscholar.org In the AAL1 hydrolysis mechanism, the acid protonates the ether oxygen, facilitating the departure of the alcohol as a stable carbocation. chemistrysteps.com

Base Catalysis: Base catalysis is primarily relevant to hydrolysis (saponification). ucoz.com The base, typically a hydroxide ion, acts as a potent nucleophile that directly attacks the carbonyl carbon. libretexts.org This process is generally more efficient than acid-catalyzed hydrolysis because the reaction is irreversible due to the deprotonation of the resulting carboxylic acid. chemistrysteps.com Intramolecular general base catalysis has also been observed in the hydrolysis of certain benzoate esters, where a neighboring functional group facilitates the reaction. capes.gov.brnih.gov

Enzymatic Catalysis: Carboxylesterases and lipases are enzymes that can catalyze the hydrolysis of esters. nih.gov The mechanism typically involves a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate) in the enzyme's active site. semanticscholar.org The serine residue acts as a nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate and then an acyl-enzyme intermediate, which is subsequently hydrolyzed to release the carboxylic acid. semanticscholar.org While specific studies on the enzymatic hydrolysis of this compound are not readily available, its susceptibility would depend on its ability to fit into the active site of a given enzyme.

Environmental Fate and Biogeochemical Transformations of Benzoate Esters

Abiotic Degradation Pathways in Environmental Compartments

The transformation of benzoate (B1203000) esters in the environment, without the involvement of microorganisms, can occur through several chemical processes. These abiotic pathways are significantly influenced by environmental conditions such as sunlight, water, and the presence of oxidative agents.

Hydrolytic Stability and Degradation in Aqueous Environments

Hydrolysis is a primary abiotic degradation pathway for esters in aqueous environments, where the ester bond is cleaved by reaction with water to form a carboxylic acid (benzoic acid) and an alcohol (2,2-dimethylpentanol). This process is highly dependent on pH and temperature. psu.edu

The stability of benzoate esters is influenced by both electronic and steric factors. cdnsciencepub.com Generally, hydrolysis is catalyzed by acid or base. psu.edu Under alkaline conditions, the saponification process is typically rapid and irreversible due to the formation of the carboxylate salt. psu.edu In acidic solutions, the hydrolysis mechanism can be complex, sometimes shifting from a bimolecular (A-2) to a unimolecular (A-1) process, particularly for sterically hindered esters. cdnsciencepub.com

The structure of the alcohol portion of the ester significantly impacts the hydrolysis rate. For instance, the rate of base-catalyzed hydrolysis of alkyl benzoates appears to be directly related to the size of the alkyl group. nih.gov Sterically crowded esters, such as those with bulky substituents near the ester linkage, tend to hydrolyze more slowly under certain conditions due to steric hindrance. psu.educdnsciencepub.com

Interactive Table: Factors Affecting Hydrolysis of Benzoate Esters

| Factor | Effect on Hydrolysis Rate | Description |

| pH | Increases at low and high pH | Hydrolysis is catalyzed by both acids and bases. It is generally slowest at neutral pH. psu.eduorganic-chemistry.org |

| Temperature | Increases with temperature | Higher temperatures provide the necessary activation energy for the reaction to proceed faster. psu.edu |

| Steric Hindrance | Generally decreases rate | Bulky groups near the ester functional group can physically block the approach of water or catalysts. cdnsciencepub.com |

| Electronic Effects | Varies | Electron-withdrawing groups on the benzene (B151609) ring can increase the rate of base-catalyzed hydrolysis. nih.gov |

Oxidative Degradation Mechanisms

Oxidative degradation involves the reaction of the benzoate ester with oxidizing agents present in the environment, such as hydroxyl radicals (•OH). These radicals can be generated photochemically, often mediated by substances like dissolved organic matter. nih.gov Oxidation typically targets the aromatic ring or the alkyl chain of the ester. The reaction with hydroxyl radicals can lead to the hydroxylation of the benzene ring, initiating a cascade of reactions that can ultimately lead to ring cleavage and mineralization.

Biotic Degradation Mechanisms by Microorganisms

Microorganisms play a crucial role in the environmental degradation of benzoate esters. The initial step is often the enzymatic hydrolysis of the ester bond, releasing benzoic acid and the corresponding alcohol. Benzoic acid is a common metabolic intermediate for many bacteria and fungi, and its subsequent degradation is well-studied. ethz.ch

Aerobic Biotransformation Pathways (e.g., Dioxygenation, Monooxygenation)

Under aerobic conditions, microorganisms employ oxygen-dependent enzymes to break down the aromatic ring of benzoic acid. Several distinct pathways exist. ethz.ch

Dioxygenation: In many bacteria, the aerobic degradation of benzoate proceeds by the action of dioxygenases, which incorporate both atoms of molecular oxygen into the aromatic ring to form intermediates like catechol or protocatechuate. nih.govwikipedia.org These dihydroxylated intermediates then undergo ring cleavage, also catalyzed by dioxygenases, leading to linear products that can enter central metabolic pathways. nih.gov

Monooxygenation: Fungi, in particular, often utilize monooxygenases to hydroxylate benzoate, leading to protocatechuate, which is then further degraded. ethz.ch

CoA-Dependent Epoxide Pathway: A more recently discovered aerobic pathway, found in bacteria like Azoarcus evansii, starts with the activation of benzoate to its coenzyme A (CoA) thioester, benzoyl-CoA. nih.govnih.govcsic.es This is catalyzed by benzoate-CoA ligase. asm.org Subsequently, a unique benzoyl-CoA oxygenase/reductase system catalyzes the formation of 2,3-epoxybenzoyl-CoA. nih.govnih.gov This epoxide ring is then hydrolytically cleaved without the use of a dioxygenase, eventually yielding products like acetyl-CoA and succinyl-CoA that are common cellular metabolites. ethz.chnih.gov

Interactive Table: Key Enzymes in Aerobic Benzoate Degradation

| Enzyme | Pathway | Function | Organism Example |

| Benzoate-CoA ligase | CoA-Dependent Epoxide Pathway | Activates benzoate to benzoyl-CoA. csic.esasm.org | Azoarcus evansii asm.org |

| Benzoyl-CoA 2,3-epoxidase | CoA-Dependent Epoxide Pathway | Forms an epoxide on the aromatic ring. nih.govcsic.es | Azoarcus sp. csic.es |

| Catechol 1,2-Dioxygenase | Dioxygenation Pathway | Cleaves the catechol ring. nih.gov | Pseudomonas sp. |

| Protocatechuate 3,4-Dioxygenase | Monooxygenation/Dioxygenation | Cleaves the protocatechuate ring. nih.gov | Fungi, Bacteria |

Anaerobic Biotransformation Pathways (e.g., CoA-Dependent Metabolism)

In the absence of oxygen, a different set of microbial strategies is used to degrade benzoate. Anaerobic degradation is a critical process in environments like sediments and anoxic water columns. oup.com

The central strategy in all known anaerobic benzoate degradation pathways is the initial activation of benzoate to benzoyl-CoA. oup.com This step is crucial as it overcomes the high resonance energy of the benzene ring, preparing it for subsequent reduction. From benzoyl-CoA, the pathways diverge depending on the microbial consortium and the available electron acceptors (e.g., nitrate, sulfate (B86663), or CO2). oup.comnih.gov

A key enzyme in many anaerobic pathways is benzoyl-CoA reductase, which dearomatizes the ring by reducing it to a cyclic diene. oup.com This dearomatized intermediate then undergoes a series of reactions analogous to β-oxidation, involving hydration, dehydrogenation, and hydrolytic ring cleavage. oup.com The ultimate products are typically simple molecules like acetyl-CoA, which can be used for cell growth or further metabolized by other organisms in the microbial community. oup.comresearchgate.net In fermenting bacteria, this process can occur in syntrophic consortia, where one organism degrades the benzoate and produces intermediates like hydrogen, which are consumed by a partner organism. oup.com

Microbial Communities and Enzymatic Systems Involved in Benzoate Ester Degradation

The environmental persistence of benzoate esters is significantly influenced by microbial activity. A diverse array of microorganisms, encompassing bacteria and fungi, have been identified as capable of degrading these compounds. The initial and critical step in the biodegradation of benzoate esters is the enzymatic hydrolysis of the ester bond. This reaction is primarily catalyzed by non-specific esterases and lipases, which are ubiquitous in various microbial species.

Several bacterial genera are well-documented for their capacity to degrade aromatic compounds, including benzoate esters. Notably, species within the genera Pseudomonas and Rhodococcus are prominent in the biodegradation of these substances. For instance, Pseudomonas fluorescens has demonstrated the ability to utilize various phthalate (B1215562) esters as a sole carbon source, a process initiated by esterase activity researchgate.net. Similarly, Rhodococcus rhodochrous has been shown to degrade di-ester plasticizers through the hydrolysis of ester bonds, although the presence of a co-substrate can enhance this degradation researchgate.net. The degradation of sulfate ester detergents by Pseudomonas aeruginosa also highlights the role of this genus in breaking down ester-containing compounds in various environments nih.govresearchgate.net.

Fungal species also contribute to the degradation of benzoate esters. The hyphomycete Scedosporium apiospermum has been shown to utilize phenylbenzoate as its sole source of carbon and energy nih.gov. The degradation process is initiated by an inducible esterase that hydrolyzes the ester bond to produce phenol (B47542) and benzoate, which are then further metabolized nih.gov.

The enzymatic systems responsible for the initial cleavage of the ester bond in benzoate esters are typically carboxylesterases (CES) or lipases. These enzymes belong to the α/β-hydrolase superfamily and often feature a catalytic triad (B1167595) composed of serine, histidine, and aspartate residues semanticscholar.org. The hydrolysis mechanism generally involves a nucleophilic attack by the serine residue on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol moiety and the benzoate semanticscholar.org. Studies on the hydrolysis of p-nitrophenyl benzoate esters by various enzymes, including lipases, have provided insights into these catalytic mechanisms semanticscholar.orgnih.gov. The enzymatic hydrolysis of benzoate esters has been observed to be significantly faster than non-enzymatic hydrolysis under similar conditions cdnsciencepub.com.

Following the initial hydrolysis, the resulting benzoate is typically channeled into central metabolic pathways. Bacteria employ several strategies for benzoate degradation, often involving the formation of key intermediates like catechol or protocatechuate, which then undergo ring cleavage ethz.chnih.gov. In some bacteria, such as Comamonas testosteroni, benzoate can be metabolized via the gentisate pathway nih.govmdpi.com. Anaerobic degradation of benzoate is also a well-documented process, often involving syntrophic microbial communities where different microorganisms collaboratively break down the compound ncl.ac.ukncl.ac.uk.

Table 1: Microbial Species and Enzymatic Systems in Benzoate Ester Degradation

| Microbial Genus/Species | Enzymatic System | Substrate Examples | Reference(s) |

|---|---|---|---|

| Pseudomonas | Esterases, Dioxygenases | Phthalate esters, Sulfate ester detergents, Benzoate | researchgate.netnih.govresearchgate.net |

| Rhodococcus | Esterases | Di-ester plasticizers (e.g., DEHP, DEHA), Steroid esters | researchgate.netresearchgate.netfrontiersin.org |

| Scedosporium apiospermum | Inducible Esterase | Phenylbenzoate | nih.gov |

| Comamonas testosteroni | Gentisate 1,2-dioxygenase | Benzoate | nih.govmdpi.com |

| Burkholderia | Hydrolases | p-Nitrophenyl benzoate esters | nih.gov |

| Halophilic Archaea | Monooxygenases, Dioxygenases | Benzoate, 4-Hydroxybenzoic acid | bohrium.comnih.gov |

Identification and Characterization of Environmental Metabolites

The biodegradation of 2,2-Dimethylpentyl benzoate, like other benzoate esters, is expected to proceed via an initial hydrolysis of the ester linkage. This primary degradation step would yield benzoic acid and 2,2-dimethylpentan-1-ol (B1361373). While no studies have specifically investigated the environmental metabolites of this compound, the subsequent fate of these two primary products can be inferred from the known metabolic pathways of similar compounds.

Benzoic acid is a common intermediate in the microbial degradation of many aromatic compounds and is readily metabolized by a wide range of microorganisms under both aerobic and anaerobic conditions ethz.chncl.ac.ukncl.ac.uk. The aerobic degradation of benzoic acid typically proceeds through hydroxylation to form intermediates such as catechol or protocatechuic acid. These dihydroxylated intermediates are then subject to ring cleavage by dioxygenase enzymes, leading to the formation of aliphatic compounds that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle ethz.chnih.gov. In the human gut, microbial metabolism of benzoate can also occur, leading to the formation of hippuric acid through conjugation with glycine (B1666218) nih.govwikipedia.org.